molecular formula C21H21F2NO3 B1325586 3,5-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone CAS No. 898758-49-1

3,5-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

Cat. No.: B1325586
CAS No.: 898758-49-1
M. Wt: 373.4 g/mol
InChI Key: YCQRHYYERBIJNL-UHFFFAOYSA-N
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Description

3,5-Difluoro-4’-[8-(1,4-dioxa-8-azaspiro[45]decyl)methyl]benzophenone is a synthetic organic compound with the molecular formula C21H21F2NO3 It is characterized by the presence of two fluorine atoms, a benzophenone core, and a spirocyclic structure containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic intermediate: This involves the reaction of a suitable amine with a diol to form the spirocyclic structure.

    Introduction of the benzophenone core: The spirocyclic intermediate is then reacted with a benzoyl chloride derivative to introduce the benzophenone moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms on the benzophenone ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

3,5-Difluoro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The spirocyclic structure and fluorine atoms contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluoro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]aniline
  • 3,5-Difluoro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenol

Uniqueness

3,5-Difluoro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone is unique due to its combination of a benzophenone core with a spirocyclic structure and fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(3,5-difluorophenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2NO3/c22-18-11-17(12-19(23)13-18)20(25)16-3-1-15(2-4-16)14-24-7-5-21(6-8-24)26-9-10-27-21/h1-4,11-13H,5-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQRHYYERBIJNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC(=CC(=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642885
Record name (3,5-Difluorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-49-1
Record name (3,5-Difluorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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